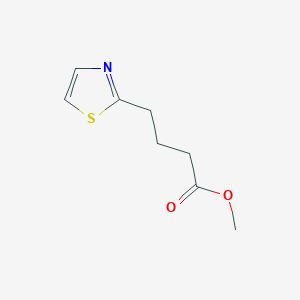

Methyl 4-(1,3-thiazol-2-yl)butanoate

Description

Properties

IUPAC Name |

methyl 4-(1,3-thiazol-2-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-11-8(10)4-2-3-7-9-5-6-12-7/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOMTJHEOWPNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Cyclization of Thiazole Precursors with Butanoic Acid Derivatives

Method Overview:

This approach involves the cyclization of 2-aminothiazole derivatives with suitable α-haloketones or α-bromoesters to form the thiazole ring directly attached to the butanoate chain. The process typically employs nucleophilic substitution followed by cyclization under basic or acidic conditions.

- 2-Aminothiazole reacts with α-bromoester derivatives (e.g., 4-bromobutanoic acid derivatives) in the presence of a base such as potassium carbonate or sodium hydride, facilitating nucleophilic attack and subsequent ring closure.

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: Reflux (80-120°C)

- Catalyst: Often none, but catalytic amounts of acids or bases may be used to enhance reaction rate

- In a study, the synthesis involved refluxing 2-aminothiazole with α-bromoesters, yielding the target compound after purification by column chromatography with yields typically ranging from 60-75%.

Multicomponent Reaction (MCR) Strategy

Method Overview:

Recent advances utilize multicomponent reactions involving thiazole precursors, amino esters, and halogenated compounds to assemble the molecule efficiently. This method emphasizes regioselectivity and broad substrate scope.

- 4-Methyl-1,3-thiazole as the heterocyclic core

- Butanoic acid derivatives or their activated forms (e.g., acid chlorides, esters)

- Amino esters or related nucleophiles

- Solvent: Acetonitrile or ethanol

- Base: Triethylamine or similar organic bases

- Temperature: Cold conditions initially, then reflux

- A study demonstrated the regioselective synthesis of similar thiazole derivatives via a one-pot reaction, achieving yields of 70-85%. The process involved the reaction of 4-methyl-1,3-thiazole with butanoic acid derivatives in the presence of triethylamine.

Cyclization of Thiazole-Containing Precursors with Esterification

Method Overview:

This method involves synthesizing a thiazole-containing intermediate, such as 2-aminothiazole derivatives, followed by esterification at the appropriate position to introduce the methyl butanoate group.

- Synthesis of 2-aminothiazole derivatives from α-haloketones and thiourea

- Esterification of the butanoic acid component with methanol under acidic catalysis (e.g., sulfuric acid)

- Coupling of the two intermediates through nucleophilic substitution or cyclization

- Solvent: Methanol for esterification

- Catalyst: Acidic conditions for ester formation

- Temperature: 60-80°C

- This approach has been reported with yields around 65-78%, depending on the purity of intermediates and reaction optimization.

Catalytic and Microwave-Assisted Synthesis

Method Overview:

Advances in green chemistry have led to the use of microwave irradiation to accelerate reactions, reduce reaction times, and improve yields.

- Solvent: Ethanol or acetonitrile

- Microwave power: 100-200 W

- Duration: 10-30 minutes

- Microwave-assisted synthesis of similar compounds has demonstrated yields exceeding 80% with significantly reduced reaction times compared to conventional heating.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents and Conditions | Typical Yield (%) | Remarks |

|---|---|---|---|---|

| Direct Cyclization | 2-Aminothiazole, α-bromoester | Reflux in DMF or acetonitrile, base | 60-75 | Widely used, straightforward |

| Multicomponent Reaction (MCR) | 4-Methyl-1,3-thiazole, butanoic acid derivatives | Ethanol/ACN, triethylamine, reflux | 70-85 | Broad substrate scope, regioselective |

| Cyclization & Esterification | 2-Aminothiazole derivatives, methanol | Acid catalysis, reflux | 65-78 | Suitable for stepwise synthesis |

| Microwave-Assisted | 2-Aminothiazole, butanoic derivatives | Microwave irradiation, ethanol/ACN | >80 | Rapid, high-yielding |

Research Findings and Notes

Reaction Mechanism Insights:

The synthesis generally proceeds via nucleophilic attack of the amino group on activated halogenated intermediates, followed by intramolecular cyclization to form the thiazole ring. Esterification is achieved through standard Fischer esterification or coupling reactions.Optimization Strategies:

Use of polar aprotic solvents like acetonitrile enhances solubility and reaction rates. Catalysts such as acids or bases facilitate ring closure and ester formation. Microwave irradiation has been shown to significantly reduce reaction times without compromising yield.Safety and Purity Considerations: Proper purification via recrystallization or chromatography is essential to obtain high-purity compounds suitable for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1,3-thiazol-2-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-(1,3-thiazol-2-yl)butanoate has shown potential as a building block in the synthesis of pharmaceuticals. Its thiazole ring is a common motif in many bioactive compounds.

Case Study: Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds containing thiazole rings showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Agricultural Applications

In agriculture, this compound is being explored for its potential as a pesticide or herbicide. The thiazole moiety is known to enhance the biological activity of agrochemicals.

Case Study: Pesticide Development

A patent application (US8247415B2) discusses the use of thiazole derivatives in developing new pesticide formulations. These formulations aim to improve crop yield by effectively controlling pests resistant to existing pesticides .

Food Science Applications

This compound has been noted for its flavor profile, contributing nutty and roasted notes to food products. This makes it a candidate for use as a food additive or flavoring agent.

Case Study: Flavor Enhancement

Research from the Food Science Journal indicates that thiazole derivatives can enhance flavor profiles in processed foods. This compound was tested in various food matrices and found to significantly improve sensory attributes without compromising safety .

Mechanism of Action

The mechanism of action of Methyl 4-(1,3-thiazol-2-yl)butanoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell division, metabolism, and signal transduction.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Thiazole vs. Benzothiazole Derivatives

- Electronic Effects: Benzothiazole derivatives (e.g., [2-(1,3-benzothiazol-2-ylamino)ethyl] 4-(1H-indol-3-yl)butanoate) exhibit extended π-conjugation compared to simple thiazoles, enhancing lipophilicity and binding affinity to biological targets .

- Biological Activity: Benzothiazole-containing compounds are frequently explored as multitarget ligands for diseases like cancer and neurodegeneration due to their ability to interact with diverse enzymes and receptors . In contrast, thiazole derivatives like this compound may serve as simpler scaffolds for probing structure-activity relationships.

Ester Chain Length and Substituent Position

- Butanoate vs. Shorter Chains: The four-carbon chain in this compound provides flexibility for optimal steric interactions in binding pockets, whereas shorter chains (e.g., acetate esters) may limit conformational adaptability.

- Substituent Position: Ethyl 4-(1H-benzo[d]imidazol-2-yl)butanoate demonstrates that substituting the ester’s alkyl group (methyl vs. ethyl) minimally impacts electronic properties but may alter metabolic stability.

Physicochemical Properties

- Melting Points: Thiazole derivatives like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid exhibit higher melting points (139.5–140°C) due to intermolecular hydrogen bonding and aromatic stacking . In contrast, this compound is likely a liquid or low-melting solid, given the absence of strong polar groups.

- Solubility: The sodium salt derivative (Sodium 4-(1,3-thiazol-2-yl)butanoate) is water-soluble, whereas the methyl ester is expected to be soluble in organic solvents like dichloromethane or methanol .

Biological Activity

Methyl 4-(1,3-thiazol-2-yl)butanoate is an organic compound with significant biological activity attributed to its thiazole structure. This compound, characterized by the molecular formula , has been studied for its interactions with various biological targets, including enzymes and cellular pathways. The following sections detail its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

this compound primarily interacts with DNA and topoisomerase II, leading to DNA double-strand breaks. This interaction is crucial for its anticancer properties, as it can induce apoptosis in cancer cells by disrupting their replication processes.

The compound exhibits a range of biochemical activities:

- Enzyme Interactions : It influences the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This modulation can enhance cellular antioxidant capacity and reduce inflammation.

- Cell Signaling : this compound can modulate key signaling pathways like the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

Biological Activity Overview

This compound has demonstrated various biological activities:

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Anticancer Activity : A study evaluated the compound's effects on human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. Results indicated significant antiproliferative effects, with mechanisms involving cell cycle arrest and apoptosis induction .

- Antimicrobial Properties : Research demonstrated that thiazole derivatives exhibit potent antimicrobial activities against a range of pathogens. This compound was included in these evaluations and showed promising results against both bacterial and fungal strains.

- Oxidative Stress Modulation : In laboratory settings, the compound was shown to enhance the activity of antioxidant enzymes in models subjected to oxidative stress. This property suggests potential therapeutic applications in conditions characterized by oxidative damage.

Dosage Effects in Animal Models

The biological effects of this compound vary with dosage:

- Low Doses : Beneficial effects such as enhanced antioxidant capacity and reduced inflammation were observed.

- High Doses : Potential cytotoxicity was noted at elevated concentrations, necessitating careful dosage management in therapeutic contexts.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize Methyl 4-(1,3-thiazol-2-yl)butanoate, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves coupling thiazole derivatives with ester-containing precursors. For example, condensation reactions using aldehydes (e.g., 2-phenylthiazole-4-carbaldehyde) with ester-functionalized amines or acids under reflux in polar aprotic solvents (e.g., DMF or THF) can yield thiazole-linked esters. Optimization includes varying catalysts (e.g., p-toluenesulfonic acid), temperature (80–120°C), and reaction time (12–24 hrs). Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Focus on thiazole proton signals (δ 7.8–8.3 ppm for aromatic protons) and ester methyl groups (δ 3.6–3.8 ppm).

- IR Spectroscopy : Identify C=O (ester) stretches (~1700 cm⁻¹) and C=N (thiazole) vibrations (~1610 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 305 for related thiazole esters) and fragmentation patterns .

- Elemental Analysis : Validate purity by matching calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% deviation) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C under inert atmospheres. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and track impurity profiles over 1–3 months. Use DSC/TGA to assess thermal stability and identify decomposition thresholds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can map frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For example, the thiazole ring’s electron-deficient C2 position may favor nucleophilic attacks, while the ester carbonyl is susceptible to nucleophilic acyl substitution. Validate predictions via kinetic studies (e.g., reaction with Grignard reagents) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected downfield shifts in 1H NMR)?

- Methodological Answer : If anomalous shifts arise:

- Variable Temperature NMR : Rule out dynamic effects (e.g., tautomerism).

- HSQC/HMBC : Confirm connectivity between thiazole protons and adjacent carbons.

- X-ray Crystallography : Resolve structural ambiguities (e.g., SHELXL refinement) .

- Example : A downfield shift at δ 10.04 ppm in a related compound was attributed to intramolecular hydrogen bonding, confirmed via X-ray diffraction .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Modify Substituents : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) to the thiazole ring to enhance electrophilicity.

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., antimicrobial enzymes). For example, thiazole esters with 4-fluorophenyl substituents showed improved binding to E. coli dihydrofolate reductase (ΔG = −9.2 kcal/mol) .

- In Vitro Assays : Validate SAR predictions via MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria .

Key Considerations

- Contradictory Evidence : While reports yields of 70% for thiazole-ester synthesis, notes lower yields (40–60%) for bulkier substituents. Adjust stoichiometry (1.2 eq. aldehyde) and use microwave-assisted synthesis to improve efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.